Fluotraceno
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Overview
Description
Chemical Reactions Analysis
Fluotraceno undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the tricyclic core or the side chains.
Substitution: The trifluoromethyl group and the dimethylamino side chain can participate in substitution reactions under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluotraceno has been studied primarily for its pharmacological properties. Its dual activity as an antidepressant and antipsychotic makes it a compound of interest in the treatment of mental health disorders . Research has focused on its potential benefits in treating conditions where both depression and psychosis are present, such as schizophrenia . Additionally, its unique chemical structure has made it a subject of study in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Fluotraceno involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are implicated in mood regulation and psychotic symptoms . The exact molecular targets and pathways are not fully elucidated, but its effects are similar to those of other tricyclic antidepressants and antipsychotics .
Comparison with Similar Compounds
Fluotraceno is similar to other tricyclic compounds such as amoxapine, loxapine, and trimipramine . These compounds also exhibit both antidepressant and antipsychotic activities. this compound’s unique trifluoromethyl group distinguishes it from these other compounds, potentially contributing to its distinct pharmacological profile . Other similar compounds include:
Amoxapine: A tricyclic antidepressant with antipsychotic properties.
Loxapine: Used primarily as an antipsychotic.
Trimipramine: Another tricyclic antidepressant with sedative effects.
This compound’s combination of structural features and pharmacological activities makes it a unique compound in this class.
Properties
CAS No. |
35764-73-9 |
---|---|
Molecular Formula |
C21H24F3N |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m1/s1 |
InChI Key |
JTAJFHGSVCEPKC-KUHUBIRLSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Origin of Product |
United States |
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